tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by its unique structure, which includes a tert-butyl group, a but-2-ynamido group, and a diazepane ring. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a diacid chloride under basic conditions.
Introduction of the But-2-ynamido Group: The but-2-ynamido group can be introduced via a nucleophilic substitution reaction using an appropriate alkyne and an amine.
Addition of the Tert-butyl Group: The tert-butyl group is often introduced through an esterification reaction using tert-butyl alcohol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amido or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents targeting various biological pathways.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Branebrutinib (BMS-986195): A potent and selective covalent inhibitor of Bruton’s tyrosine kinase.
JAK3 Inhibitors: Pyrimidinyl heterocyclic compounds containing terminal electrophiles as irreversible covalent inhibitors of Janus kinase 3.
Uniqueness
Tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its diazepane ring and but-2-ynamido group differentiate it from other similar compounds, providing unique opportunities for drug design and development.
Properties
CAS No. |
2411195-59-8 |
---|---|
Molecular Formula |
C14H21N3O4 |
Molecular Weight |
295.3 |
Purity |
95 |
Origin of Product |
United States |
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